[4-(diphenylmethyl)piperazin-1-yl][trans-4-(1H-tetrazol-1-ylmethyl)cyclohexyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(DIPHENYLMETHYL)-4-{4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANECARBONYL}PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a diphenylmethyl group and a cyclohexanecarbonyl group linked to a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(DIPHENYLMETHYL)-4-{4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANECARBONYL}PIPERAZINE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Cyclohexanecarbonyl Group Introduction: The cyclohexanecarbonyl group can be introduced via a Friedel-Crafts acylation reaction using cyclohexanecarbonyl chloride and an appropriate catalyst.
Piperazine Ring Substitution: The piperazine ring is substituted with a diphenylmethyl group through a nucleophilic substitution reaction.
Final Coupling: The tetrazole and cyclohexanecarbonyl groups are coupled to the substituted piperazine under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(DIPHENYLMETHYL)-4-{4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANECARBONYL}PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(DIPHENYLMETHYL)-4-{4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANECARBONYL}PIPERAZINE has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly in targeting specific receptors or enzymes.
Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as polymers or nanomaterials.
Biological Studies: The compound can be used in studies to understand its interaction with biological systems, potentially leading to new insights into cellular processes.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(DIPHENYLMETHYL)-4-{4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANECARBONYL}PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
1-(DIPHENYLMETHYL)-4-[(1-PROPYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]PIPERAZINE: This compound has a similar structure but with a propyl group instead of a cyclohexanecarbonyl group.
3-{[4-(DIPHENYLMETHYL)-1-PIPERAZINYL][1-(TETRAHYDRO-2-FURANYLMETHYL)-1H-TETRAZOL-5-YL]METHYL}-7-METHOXY-2(1H)-QUINOLINONE: This compound features a quinolinone moiety and a tetrahydrofuranyl group, making it structurally similar but functionally different.
Uniqueness
1-(DIPHENYLMETHYL)-4-{4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANECARBONYL}PIPERAZINE is unique due to its combination of a piperazine ring, diphenylmethyl group, and cyclohexanecarbonyl-tetrazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C26H32N6O |
---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-[4-(tetrazol-1-ylmethyl)cyclohexyl]methanone |
InChI |
InChI=1S/C26H32N6O/c33-26(24-13-11-21(12-14-24)19-32-20-27-28-29-32)31-17-15-30(16-18-31)25(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-10,20-21,24-25H,11-19H2 |
InChI Key |
SERUAYRWBDLZJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN2C=NN=N2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.